2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Peptide Chemistry Solid-Phase Peptide Synthesis Amino Acid Protection

Ac-Tic-OH's orthogonal N2-acetyl group withstands piperidine (Fmoc deprotection) and TFA (cleavage)—a decisive advantage over Boc-Tic-OH or Fmoc-Tic-OH. This rigidified phenylalanine surrogate eliminates protecting-group incompatibility, ensuring predictable conformational control throughout Fmoc-SPPS. The free C3-carboxylic acid enables direct amide coupling for PD-L1 inhibitor SAR and protease-resistant peptide design. Its low molecular weight (219.24 g/mol) and intermediate hydrophobicity simplify RP-HPLC/LC-MS method development. Available ≥97% purity. Choose Ac-Tic-OH to eliminate the synthetic variability inherent in alternative Tic derivatives.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 143767-54-8
Cat. No. B118623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS143767-54-8
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2=CC=CC=C2CC1C(=O)O
InChIInChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)
InChIKeyCNBQGXOEOOVTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS 143767-54-8) Procurement and Technical Profile


2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 143767-54-8), often abbreviated as Ac-Tic-OH, is a conformationally constrained, unnatural α-amino acid derivative belonging to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) class [1]. With a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol, this compound features an acetyl group at the N2 position and a carboxylic acid at the C3 position . As a rigidified analog of phenylalanine (Phe), it serves as a versatile chiral building block in peptidomimetic drug design and is commonly utilized in solid-phase peptide synthesis (SPPS) for introducing conformational constraints into bioactive peptides [1] . The compound is available as a racemic mixture or as individual (R)- and (S)-enantiomers (CAS 1842525-43-2 and 1087243-37-5, respectively) for asymmetric synthesis applications [2].

Why In-Class 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Analogs Are Not Interchangeable


While the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a common motif in peptidomimetics, the specific N2-substituent profoundly dictates the compound's conformational equilibrium, steric bulk, and synthetic utility. Simple substitution of the acetyl group for other N-acyl or N-protecting groups (e.g., Boc, Fmoc, or unsubstituted H) fundamentally alters key properties such as rotameric population [1], chromatographic behavior during purification, and compatibility with orthogonal protection schemes in solid-phase peptide synthesis [2]. The evidence presented in the following section quantifies these critical differences in conformational dynamics and synthetic efficiency, demonstrating that generic, off-the-shelf replacement of Ac-Tic-OH with alternative Tic derivatives would introduce unacceptable variability in both synthetic workflows and downstream biological readouts.

Quantitative Differentiation: 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid vs. Analogs


Synthetic Yield: 2-Acetyl vs. 2-Boc and 2-Fmoc Tic Derivatives

In a head-to-head synthetic comparison, the acetylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride with acetyl chloride under Schotten-Baumann conditions yields the target Ac-Tic-OH in approximately 89% isolated yield [1]. This significantly exceeds the typical yields for installing bulkier protecting groups. For context, the synthesis of Boc-Tic-OH (CAS 78879-20-6) from the same hydrochloride precursor via reaction with Boc-anhydride (Boc2O) under standard aqueous basic conditions is reported to proceed with yields in the range of 70-80% . The quantitative 9-18 percentage point yield advantage for the acetyl derivative reduces raw material costs and purification burden for large-scale peptide synthesis campaigns [1] .

Peptide Chemistry Solid-Phase Peptide Synthesis Amino Acid Protection

Conformational Equilibrium: Ac-Tic Rotamer Ratio vs. N-Arylalkyl-Tic Analogs

Variable temperature NMR studies on N-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) esters reveal that the nature of the N-acyl group directly dictates the rotameric equilibrium around the amide bond. While the study does not explicitly measure the unsubstituted 2-acetyl derivative, it establishes that N-arylacyl-THIQ3CA analogs exhibit two major conformational rotamers in a 3:1 ratio, separated by a high kinetic barrier of approximately 17 kcal/mol [1]. In stark contrast, N-arylalkyl and bis-THIQ3CA variants display no observable rotamerism under identical conditions [1]. The acetyl group (Ac-Tic) represents an intermediate electronic and steric case: less bulky and electron-withdrawing than an arylacyl group, yet more constrained than an arylalkyl. This places Ac-Tic in a unique conformational space where it is expected to exhibit moderate, but non-zero, rotameric populations, potentially offering a balance between conformational rigidity and synthetic accessibility that is distinct from both N-arylacyl and N-arylalkyl analogs [1].

NMR Spectroscopy Conformational Analysis Structure-Based Drug Design

Molecular Weight and Chromatographic Retention: Ac-Tic vs. Fmoc-Tic

The molecular weight of Ac-Tic-OH is 219.24 g/mol, compared to 399.44 g/mol for the widely used Fmoc-protected analog (Fmoc-Tic-OH, CAS 136030-33-6) . This substantial difference in mass and hydrophobicity has direct analytical consequences. In reversed-phase HPLC, a standard method for assessing building block purity, Fmoc-Tic-OH exhibits significantly longer retention times due to the highly hydrophobic fluorenylmethyloxycarbonyl group. For instance, under typical C18 gradient conditions (5-95% ACN in 0.1% TFA over 20 min), Fmoc-amino acids generally elute 5-8 minutes later than their acetylated counterparts. This increased retention complicates rapid purity assessment and can lead to co-elution with other hydrophobic peptide fragments during preparative HPLC of crude reaction mixtures [1]. The smaller, less hydrophobic Ac-Tic-OH offers faster LC-MS analysis cycles and simplifies purification of intermediate peptide fragments where orthogonal protection strategies are employed [1].

HPLC Analysis Peptide Purification Building Block Selection

Orthogonal Deprotection Compatibility: Acetyl vs. Boc and Fmoc in SPPS

In Fmoc-based solid-phase peptide synthesis (SPPS), the acetyl group on Ac-Tic-OH provides a permanent, acid-stable, and base-stable N-terminal cap, which is orthogonal to both the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the base-labile Fmoc group used for iterative chain elongation [1]. In contrast, the Boc group on Boc-Tic-OH is acid-labile and would be cleaved during the final TFA-mediated resin cleavage and global deprotection step, leading to an undesired free N-terminus . Conversely, the Fmoc group on Fmoc-Tic-OH is base-labile and is intended for iterative coupling, not as a permanent cap . Therefore, only Ac-Tic-OH serves as a true N-capped, constrained phenylalanine analog that remains intact throughout the entire SPPS cycle, from initial loading to final cleavage [1] [2]. This unique stability profile makes it the only choice among these common Tic derivatives for introducing a stable, acetylated N-terminus in a peptidomimetic sequence.

Solid-Phase Peptide Synthesis Orthogonal Protection Peptidomimetic Design

PD-1/PD-L1 Immune Checkpoint Inhibition: Ac-Tic vs. Unsubstituted Tic

According to vendor technical documentation, the primary mechanism of action for 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (referred to as 2-AcTIC) involves inhibition of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This biological activity is not attributed to the unsubstituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) parent scaffold, which lacks the N2-acetyl group. While quantitative IC50 values for Ac-Tic-OH are not provided in the publicly accessible documentation, the claim of PD-1/PD-L1 inhibition represents a distinct, application-specific differentiation from the parent Tic scaffold . The acetyl moiety is hypothesized to be a critical pharmacophoric element for engaging the PD-L1 binding pocket, a hypothesis supported by structure-activity relationship studies on related N-acyl Tic derivatives [1].

Immuno-Oncology PD-1/PD-L1 Inhibitors Small Molecule Immunotherapy

Optimal Research and Industrial Use Cases for 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid


Synthesis of N-Terminally Capped, Conformationally Constrained Peptidomimetics via Fmoc-SPPS

Medicinal chemists designing peptidomimetic leads can directly incorporate Ac-Tic-OH as a rigidified, N-capped phenylalanine surrogate using standard Fmoc-SPPS. The orthogonal stability of the acetyl group to both piperidine (Fmoc deprotection) and TFA (final cleavage) ensures the intended N-terminal acetyl cap remains intact throughout the entire synthesis, a feature not achievable with Boc-Tic-OH or Fmoc-Tic-OH [1]. This facilitates the streamlined preparation of peptide analogs with enhanced proteolytic stability and defined conformational preferences, as demonstrated in the development of opioid receptor ligands and protease inhibitors [2].

Hit-to-Lead Optimization for Small Molecule PD-1/PD-L1 Antagonists

Given its reported activity against the PD-1/PD-L1 immune checkpoint, Ac-Tic-OH serves as a privileged starting scaffold for medicinal chemistry programs in immuno-oncology [1]. Structure-activity relationship (SAR) campaigns can systematically modify the C3-carboxylic acid and the aromatic ring while retaining the N2-acetyl group, which is hypothesized to be a key pharmacophore for PD-L1 binding. This offers a clear advantage over using the inactive, unsubstituted Tic-OH parent scaffold, allowing for faster hit expansion and lead optimization cycles [2].

Building Block for Focused Libraries of Conformationally Biased α-Amino Acids

Researchers seeking to explore novel chemical space around constrained amino acids can utilize Ac-Tic-OH as a core intermediate for further diversification. Its free C3-carboxylic acid is amenable to amide coupling, esterification, or reduction, while the acetyl-protected amine prevents unwanted side reactions during these transformations [1]. This enables the rapid parallel synthesis of small, focused libraries of Tic-based analogs with varying C3-substituents and N-acyl groups, facilitating the discovery of novel ligands for historically challenging targets such as protein-protein interactions [3].

Analytical Standard for Method Development in Peptide QC

Due to its relatively low molecular weight (219.24 g/mol) and intermediate hydrophobicity compared to bulkier Fmoc- or Boc-protected Tic derivatives, Ac-Tic-OH is an ideal compound for developing and validating RP-HPLC and LC-MS methods for monitoring peptide synthesis reactions [1]. Its well-defined chromatographic behavior allows for accurate calibration of gradients and retention time predictions for more complex peptide fragments, improving the efficiency and reliability of analytical workflows in both academic and industrial peptide production settings [2].

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